molecular formula C22H31N3O5S B3296815 N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 894024-39-6

N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No. B3296815
CAS RN: 894024-39-6
M. Wt: 449.6 g/mol
InChI Key: WWWGPGOXLYLANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide, also known as DMSO-PAA, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment. This compound has been found to possess anti-cancer properties and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. Specifically, N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce tumor growth in animal models. In addition, N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide has been found to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide in lab experiments is its potential as a cancer therapeutic agent. Its anti-cancer properties make it a promising candidate for further study and development. However, one limitation of using N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide in lab experiments is its complex synthesis process, which may make it difficult to produce in large quantities.

Future Directions

There are many potential future directions for research on N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide. One area of focus could be the development of more efficient synthesis methods to produce the compound in larger quantities. Another area of focus could be the investigation of the compound's potential as a combination therapy with other anti-cancer agents. Additionally, further studies could be conducted to better understand the mechanism of action of N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide and to identify potential biomarkers for patient selection in clinical trials. Overall, N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide shows promising potential as a cancer therapeutic agent, and further research is needed to fully explore its applications in cancer treatment.

Scientific Research Applications

N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide has been studied extensively for its potential applications in cancer treatment. It has been found to possess anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5S/c1-16(2)25(17(3)4)21(26)14-24-13-20(18-7-5-6-8-19(18)24)31(28,29)15-22(27)23-9-11-30-12-10-23/h5-8,13,16-17H,9-12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWGPGOXLYLANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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